molecular formula C2H5ClO2 B8561881 Chloroacetaldehyde monohydrate CAS No. 65703-76-6

Chloroacetaldehyde monohydrate

Cat. No.: B8561881
CAS No.: 65703-76-6
M. Wt: 96.51 g/mol
InChI Key: SUQCVWYRTYMULT-UHFFFAOYSA-N
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Description

Chloroacetaldehyde monohydrate is a useful research compound. Its molecular formula is C2H5ClO2 and its molecular weight is 96.51 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

Chloroacetaldehyde monohydrate serves as a precursor in the synthesis of several pharmaceuticals. Notably, it is involved in the production of:

  • Sulfathiazole : A sulfa drug synthesized through the condensation reaction with thiourea derivatives .
  • Antineoplastic Agents : It is a metabolite of ifosfamide, contributing to some of the drug's toxicity .

Table 1: Pharmaceuticals Derived from Chloroacetaldehyde

PharmaceuticalFunctionSynthesis Method
SulfathiazoleAntibacterialCondensation with thiourea
AltizideDiureticAlkylation reactions involving chloroacetaldehyde
BrotizolamSedativeAlkylating agent for cyclic imidazole formation

Agricultural Applications

This compound is utilized in agriculture primarily as a herbicide. Its effectiveness against dicotyledonous weeds has been demonstrated in crops such as corn and millet. The compound can modify starch to enhance its properties for use in adhesives and coatings, increasing the wet strength of paper products .

Case Study: Herbicide Efficacy

In a study assessing the herbicidal properties of chloroacetaldehyde derivatives, it was found that formulations containing chloroacetaldehyde showed significant weed control efficacy compared to untreated controls. This application highlights its potential role in sustainable agriculture practices.

Environmental Applications

Chloroacetaldehyde is also used in environmental science for controlling algal blooms and microbial growth in water bodies. Its application as a biocide demonstrates its utility in maintaining water quality and managing harmful microorganisms .

Table 2: Environmental Uses of Chloroacetaldehyde

ApplicationDescription
Algal ControlInhibits algal growth
Microbial ControlEffective against bacteria

Chemical Reactions Analysis

Hydration and Equilibrium Behavior

Chloroacetaldehyde monohydrate forms through rapid hydration of anhydrous chloroacetaldehyde in aqueous solutions. The equilibrium involves:

  • Monomer hydrate : ClCH₂CH(OH)₂O

  • Dimer hydrate : (ClCH₂CH(OH))₂O

  • Cyclic trimer : A polyacetal formed from the anhydrous monomer .

Form Structure Stability
Monomer hydrateClCH₂CH(OH)₂OForms instantly in water
Dimer hydrate(ClCH₂CH(OH))₂OCoexists with monomer hydrate
Cyclic trimer(ClCH₂CH(O))₃Forms reversibly from anhydrous form

In GC analysis, these hydrates interconvert, resulting in a single peak corresponding to the monomer hydrate .

Oxidation to chloroacetic acid

Catalyzed by ALDH3A2 (fatty aldehyde dehydrogenase):
Reaction :

ClCH₂CHO+NAD++H₂OClCH₂COOH+NADH+H+\text{ClCH₂CHO} + \text{NAD}^+ + \text{H₂O} \rightarrow \text{ClCH₂COOH} + \text{NADH} + \text{H}^+

This pathway is critical in metabolizing long-chain aldehydes to fatty acids .

Aldol reaction with DERA enzyme

Catalyzed by 2-deoxy-ribose-5-phosphate aldolase (DERA):

  • Step 1 : Chloroacetaldehyde reacts with acetaldehyde to form an aldol intermediate.

  • Step 2 : The intermediate undergoes a second aldol reaction with acetaldehyde to form a lactol precursor for atorvastatin synthesis .

Alkylation and Mutagenic Reactions

Chloroacetaldehyde acts as an electrophilic alkylating agent:

  • Nucleotide alkylation : Reacts with adenosine and cytidine to form cyclic imidazole derivatives, linked to mutagenic properties .

  • DNA adduct formation : Metabolites of vinyl chloride (e.g., chloroethylene oxide) form etheno adducts in DNA, contributing to mutagenicity .

Metabolic Pathways and Oxidative Stress

In biological systems:

  • Vinyl chloride metabolism : Chloroacetaldehyde is a metabolite of vinyl chloride, forming via isomerization of chloroethylene oxide .

  • Oxidative stress mechanisms :

    • CYP2E1 involvement : Catalyzes conversion to reactive intermediates, generating ROS .

    • Xanthine oxidase role : Contributes to mitochondrial and lysosomal oxidative damage .

Polymerization and Stability

  • Polyacetal formation : Anhydrous chloroacetaldehyde reversibly forms cyclic trimers (polyacetals) under non-aqueous conditions .

  • Derivative stabilization : Chloroacetaldehyde dimethyl acetal (2-chloro-1,1-dimethoxyethane) hydrolyzes to the monohydrate, enabling controlled reactivity .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling chloroacetaldehyde monohydrate in laboratory settings?

this compound is highly toxic and mutagenic. Researchers must use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Chronic exposure risks include lung irritation and potential bronchitis. Store in airtight containers away from light and moisture. Regular monitoring of airborne concentrations and medical surveillance for respiratory symptoms are advised .

Q. What synthetic methodologies are commonly employed for incorporating this compound into organic reactions?

Chloroacetaldehyde is used as an electrophilic reagent in aqueous conditions. For example, it reacts with amines or hydrazines under basic conditions (e.g., NaHCO₃, pH 8–9) at room temperature to form heterocycles like pyridazines or furans. Reaction times typically range from 15 hours to 3 days, depending on the substrate .

Q. Which analytical techniques are recommended for characterizing this compound and assessing its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural confirmation. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. For monohydrate-specific characterization, thermogravimetric analysis (TGA) helps quantify water content .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the synthesis of chloroacetaldehyde-derived compounds?

RSM can model interactions between variables like temperature, pH, and reagent stoichiometry to maximize yield. For instance, a Central Composite Design (CCD) can identify optimal conditions for reactions involving chloroacetaldehyde, reducing trial-and-error experimentation. Critical responses might include conversion efficiency or byproduct formation .

Q. What experimental approaches are used to evaluate the mutagenic potential of this compound?

Ames tests (using Salmonella typhimurium strains) and comet assays (to detect DNA strand breaks in mammalian cells) are standard. Dose-response studies should include negative controls (e.g., PBS) and positive controls (e.g., ethyl methanesulfonate). Mutagenicity data must be interpreted alongside in vivo toxicity profiles due to conflicting evidence in existing literature .

Q. How does this compound facilitate reductive amination in polysaccharide modification?

Chloroacetaldehyde dimethyl acetal (a derivative) activates polysaccharides by forming Schiff bases with amine groups. Sodium cyanoborohydride is then used for stable bond formation. This method is critical for synthesizing glycoconjugates for vaccine development or targeted drug delivery .

Q. What challenges arise in spectroscopic characterization of this compound, and how are they addressed?

The compound’s high reactivity and hygroscopic nature complicate spectral analysis. To mitigate this, samples should be analyzed immediately after preparation under inert atmospheres. Computational methods like Density Functional Theory (DFT) can supplement experimental FTIR/NMR data to resolve ambiguities in peak assignments .

Q. What mechanistic insights explain chloroacetaldehyde’s role in forming heterocyclic scaffolds?

Chloroacetaldehyde acts as a two-carbon synthon, undergoing nucleophilic attack by amines or hydrazines to form intermediates like enamines. Cyclization is driven by intramolecular dehydration or oxidation. Kinetic studies using stopped-flow spectroscopy can elucidate rate-determining steps .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies show decomposition at >40°C or in acidic media (pH < 4). Long-term storage requires desiccants (e.g., silica gel) and temperatures below –20°C. Accelerated stability testing (40°C/75% RH for 6 months) is recommended for pharmaceutical applications .

Q. What comparative analyses distinguish this compound from related aldehydes like chloral hydrate?

Chloral hydrate (trichloroacetaldehyde hydrate) has higher electrophilicity due to three chlorine atoms, making it more reactive in nucleophilic substitutions. X-ray crystallography and differential scanning calorimetry (DSC) can differentiate their hydrate structures and melting points .

Properties

CAS No.

65703-76-6

Molecular Formula

C2H5ClO2

Molecular Weight

96.51 g/mol

IUPAC Name

2-chloroacetaldehyde;hydrate

InChI

InChI=1S/C2H3ClO.H2O/c3-1-2-4;/h2H,1H2;1H2

InChI Key

SUQCVWYRTYMULT-UHFFFAOYSA-N

Canonical SMILES

C(C=O)Cl.O

Origin of Product

United States

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